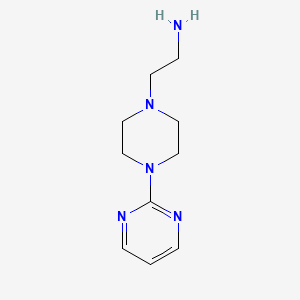

1-Piperazineethanamine, 4-(2-pyrimidinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Piperazineethanamine, 4-(2-pyrimidinyl)-” is a piperazine-based derivative . It has the molecular formula C8H12N4 . It is also known as 2-(1-Piperazinyl)pyrimidine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Piperazineethanamine, 4-(2-pyrimidinyl)-” can be represented by the InChI string: InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 . The molecular weight is 164.21 .Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibitors

A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and demonstrated selective inhibitory activity against monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. These findings highlight the potential of these derivatives in developing treatments for disorders related to neurotransmitter imbalances, such as depression and anxiety (Kaya et al., 2017).

Pharmacological Activity

Piperazine derivatives, including those with the 4-(2-pyrimidinyl) moiety, have been extensively studied for their central pharmacological activities. They are known for activating the monoamine pathway, leading to their use in therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Metabolism and Drug Development

The active metabolite of several psychoactive drugs, 1-(2-Pyrimidinyl)-piperazine, undergoes metabolism primarily by CYP2D6 in human liver microsomes. This knowledge is crucial for understanding drug interactions and optimizing therapeutic efficacy of medications that produce 1-(2-Pyrimidinyl)-piperazine as a metabolite (Raghavan et al., 2005).

Carbon Dioxide Capture

Piperazine compounds, due to their resistance to thermal degradation and oxidation, have shown significant promise in carbon dioxide capture applications. Their stability under high temperatures and pressures makes them suitable for efficient CO2 absorption processes, potentially contributing to environmental sustainability and industrial efficiency (Freeman et al., 2010).

Anticancer Activity

Novel N1-(indan-5-yl)amidrazones incorporating piperazines, including N-(pyrimidin-2-yl)piperazine, have been evaluated for their antitumor activity against breast cancer cells. These compounds, particularly those incorporating the 4-(2-pyrimidinyl) moiety, exhibit promising activity, underscoring the potential of piperazine derivatives in cancer treatment strategies (Daldoom et al., 2020).

Direcciones Futuras

While specific future directions for “1-Piperazineethanamine, 4-(2-pyrimidinyl)-” are not available in the search results, research into the synthesis and applications of piperazine derivatives is ongoing. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUDVIDIIXEFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanamine, 4-(2-pyrimidinyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)

![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)